N-cyclopropyl-2,2,2-trifluoroethanimidamide
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Overview
Description
N-cyclopropyl-2,2,2-trifluoroethanimidamide is a chemical compound characterized by the presence of a cyclopropyl group attached to an ethanimidamide moiety, which is further substituted with three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,2,2-trifluoroethanimidamide typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroacetimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Cyclopropylamine+2,2,2-trifluoroacetimidoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,2,2-trifluoroethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2,2,2-trifluoroacetamide, while reduction could produce N-cyclopropyl-2,2,2-trifluoroethylamine.
Scientific Research Applications
N-cyclopropyl-2,2,2-trifluoroethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,2,2-trifluoroethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2,2,2-trifluoroacetamide
- N-cyclopropyl-2,2,2-trifluoroethylamine
- N-cyclopropyl-2,2,2-trifluoropropanamide
Uniqueness
N-cyclopropyl-2,2,2-trifluoroethanimidamide is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl-substituted ethanimidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-Cyclopropyl-2,2,2-trifluoroethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group and trifluoromethyl moiety, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound primarily involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : It may also interact with receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). IC50 values (the concentration required to inhibit cell growth by 50%) are critical for assessing potency.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 12.5 | Tubulin polymerization inhibition |
HeLa | 15.0 | Apoptosis induction |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Inhibition of Wnt Pathway
Another significant aspect of its biological activity is its role as a Wnt pathway inhibitor. Inhibition of this pathway has implications for cancer treatment and regenerative medicine:
- Case Study : In vitro studies demonstrated that the compound effectively reduces Wnt signaling in colorectal cancer cells, leading to decreased proliferation and increased apoptosis.
Case Studies
-
In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Tumor Size Reduction :
- Control: 300 mm³
- Treated: 150 mm³ after 4 weeks of treatment.
- Tumor Size Reduction :
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Properties
IUPAC Name |
N'-cyclopropyl-2,2,2-trifluoroethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)4(9)10-3-1-2-3/h3H,1-2H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNBIXIVVHRDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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